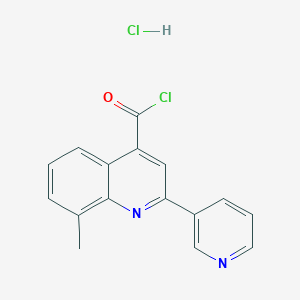

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

描述

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a quinoline-based heterocyclic compound with a molecular formula of C₁₆H₁₁Cl₃N₂O and a molecular weight of 353.64 g/mol . Its structure features:

- A quinoline core substituted with a methyl group at the 8-position.

- A pyridin-3-yl group at the 2-position.

- A reactive carbonyl chloride moiety at the 4-position, stabilized as a hydrochloride salt.

This compound is cataloged under CAS 1332529-38-0 and MDL MFCD18205931 . Its primary applications lie in medicinal chemistry and organic synthesis, particularly as an intermediate for forming amides or esters via nucleophilic acyl substitution.

属性

IUPAC Name |

8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-4-2-6-12-13(16(17)20)8-14(19-15(10)12)11-5-3-7-18-9-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIMRIZAMFULCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its potential applications in drug development.

The compound has the molecular formula and a molecular weight of approximately 319.19 g/mol. Its structure features a quinoline core, which is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression, potentially affecting pathways related to cell proliferation and apoptosis.

- DNA Interaction : Quinoline derivatives are known to interact with DNA, which may contribute to their cytotoxic effects on cancer cells.

- Cytotoxicity : Initial cytotoxicity tests have shown that this compound exhibits significant activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-453 | 29.1 | Moderate efficacy |

| MCF-7 | 15.3 | Higher sensitivity compared to MDA-MB-453 |

| A549 | <10 | Significant cytotoxicity observed |

| HepG2 | <10 | Comparable efficacy to A549 |

These results indicate that the compound has varying levels of efficacy depending on the cancer type, with notable potency against breast and lung cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Antitumor Activity : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For example, compounds with similar quinoline structures demonstrated IC50 values in the low micromolar range against colorectal cancer cells .

- Antimicrobial Properties : Quinoline derivatives have also been explored for their antimicrobial activities. Some studies suggest that modifications in the structure can enhance antibacterial and antifungal properties, making them suitable candidates for treating infections alongside their anticancer properties .

- Comparative Analysis : A comparative analysis with other quinoline derivatives revealed that structural modifications significantly influence biological activity. For instance, the presence of a methyl group at specific positions has been linked to enhanced anticancer effects .

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has been studied for its potential as an inhibitor of specific cancer-related enzymes. For instance, derivatives of this compound have shown promise in inhibiting the proteasome subunit Rpn11, which plays a critical role in tumor cell proliferation .

- In various studies, modifications of the compound have led to the discovery of small molecules that effectively block cancer cell growth in vitro, indicating its potential as a building block for anticancer agents.

-

Infectious Disease Treatment :

- The compound is also being explored for its efficacy against infectious diseases. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents aimed at treating infections caused by various pathogens.

Biological Research Applications

-

Biological Probes :

- The compound serves as a probe for studying biological processes involving quinoline and pyridine derivatives. This includes examining interactions with DNA and potential inhibitory effects on enzymes involved in DNA replication .

- Studies have utilized this compound to explore hydrophobic interactions within enzyme active sites, which can inform the design of more effective inhibitors .

-

Material Science :

- Beyond biological applications, 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is being investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties may enable advancements in material science applications.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Ring : This can be achieved through reactions such as the Gould-Jacobs reaction, which involves aniline derivatives and β-ketoesters.

- Introduction of the Pyridine Ring : Methods like Suzuki-Miyaura coupling are employed to introduce the pyridine moiety.

- Formation of the Carbonyl Chloride Group : This is usually done by reacting carboxylic acids with thionyl chloride or oxalyl chloride under anhydrous conditions.

Case Studies

- Proteasome Inhibition :

- Material Development :

相似化合物的比较

Structural Isomerism: Pyridyl Substituent Position

The position of the pyridyl group on the quinoline core significantly impacts physicochemical properties. lists three isomers of the compound, differing only in the pyridyl substituent’s position:

| Compound Name | Pyridyl Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride | 2-yl | 1332530-79-6 | C₁₆H₁₁Cl₃N₂O | 353.64 |

| 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | 3-yl | 1332529-38-0 | C₁₆H₁₁Cl₃N₂O | 353.64 |

| 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | 4-yl | 1332530-76-3 | C₁₆H₁₁Cl₃N₂O | 353.64 |

Key Observations :

- Solubility and Crystallinity : Positional isomerism may influence solubility due to differences in hydrogen-bonding capacity or dipole moments.

Substituent Effects on Quinoline Derivatives

provides NMR and melting point data for structurally related quinoline-4-carbonyl derivatives (e.g., D6–D12). These compounds share the quinoline-4-carbonyl core but differ in substituents:

| Compound (Example) | Substituent on Quinoline | Melting Point (°C) | Notable $^1$H NMR Shifts (ppm) |

|---|---|---|---|

| D9 | 3-Methylphenyl (m-Tolyl) | Not reported | Aromatic protons: 7.2–8.5 |

| D8 | 3-Chlorophenyl | Not reported | Downfield shifts for Cl-substituent (~7.8–8.6) |

| D7 | 4-Trifluoromethylphenyl | Not reported | CF₃ group: $^19$F NMR at ~-62 ppm |

Comparison with Target Compound :

- Methyl vs. Halogen Substituents : The 8-methyl group in the target compound likely enhances lipophilicity compared to halogenated analogs (e.g., D8, D7), which may improve membrane permeability in biological systems.

- NMR Trends : The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target compound may result in upfield shifts for aromatic protons compared to D7 or D8 .

Target Compound Specifics :

- The presence of a methyl group at the 8-position and pyridin-3-yl at the 2-position may necessitate optimized conditions (e.g., longer reaction times) due to steric hindrance or electronic effects.

Reactivity and Derivative Formation

highlights the reactivity of 2-phenylquinoline-4-carbonyl chloride with nucleophiles like carbamide and ethylenediamine:

| Reaction Partner | Product | Melting Point (°C) |

|---|---|---|

| Carbamide | 2-Phenyl-4-quinoloylcarbamide | 232 |

| Ethylenediamine | N,N'-Bis-(2-phenyl-4-quinoloyl)ethylenediamine | >300 |

Implications for Target Compound :

- The target compound’s pyridin-3-yl and methyl substituents may influence the melting points and stability of analogous derivatives. For example, increased steric bulk could lower melting points compared to simpler phenyl derivatives .

准备方法

Optimization Parameters

Optimization of the synthesis involves careful control of several parameters:

- Temperature : Maintaining optimal temperatures is crucial during chlorination to minimize side reactions.

- Solvent Choice : Using anhydrous solvents like dichloromethane (DCM) or toluene is essential to avoid hydrolysis.

- Reaction Time : Optimizing the reaction time helps to maximize yield and purity.

Industrial Production

Industrial production may utilize continuous flow reactors to ensure consistency and efficiency in large-scale synthesis.

Analysis

Structural Analysis

The compound consists of a quinoline ring system substituted with a pyridine moiety and a carbonyl chloride group. Key structural data includes:

- IUPAC Name : 8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride; hydrochloride

- Molecular Formula : C16H12Cl2N2O

- Molecular Weight : 319.2 g/mol

- CAS No. : 1332530-97-8

Spectroscopic Analysis

Structural confirmation can be achieved via NMR spectroscopy, with characteristic shifts observed for the pyridine and quinoline protons and carbons.

Key Features

| Description | Value |

|---|---|

| CAS No. | 1332530-97-8 |

| Product Name | This compound |

| Molecular Formula | C16H12Cl2N2O |

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | 8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C16H11ClN2O.ClH/c1-10-4-2-6-12-13(16(17)20)8-14(19-15(10)12)11-5-3-7-18-9-11;/h2-9H,1H3;1H |

| Standard InChIKey | VTIMRIZAMFULCR-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl |

| PubChem Compound | 56773462 |

| Last Modified | Aug 16 2023 |

Applications and Research Findings

This compound is primarily used in medicinal chemistry as a scaffold for developing new therapeutic agents. Research indicates that similar quinoline derivatives have shown significant activity against various cancer cell lines, suggesting that this compound may possess comparable properties.

常见问题

Basic: What are the optimal methods for synthesizing 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride with high purity?

Methodological Answer:

- Step 1 : Start with the quinoline core functionalization. Use acyl chloride coupling (e.g., 8-isoquinolinecarbonyl chloride) under anhydrous conditions in dichloromethane, as demonstrated in analogous syntheses .

- Step 2 : Optimize reaction stoichiometry. A molar ratio of 1:1.2 (quinoline derivative to acyl chloride) is recommended to minimize unreacted starting material.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. For higher purity (≥99%), employ recrystallization in ethanol or acetonitrile .

- Note : Monitor reaction progress via TLC and confirm product identity using ESI-MS (expected m/z ~350–400 for M+1) .

Basic: Which characterization techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure, particularly for regiochemical confirmation of the pyridinyl and methyl substituents, as demonstrated for analogous chloroquinoline derivatives .

- Spectroscopic methods :

- 1H/13C NMR : Assign peaks for aromatic protons (quinoline C2-H and pyridinyl protons) and methyl groups (δ ~2.5 ppm for C8-CH3).

- ESI-MS : Verify molecular weight and fragmentation patterns .

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Basic: How should the compound be stored to ensure stability?

Methodological Answer:

- Storage conditions : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the acyl chloride moiety.

- Handling : Use anhydrous solvents (e.g., THF, DCM) during experiments. Avoid prolonged exposure to humidity (>40% RH) .

- Degradation monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

Advanced: How can researchers evaluate its biological activity in kinase inhibition studies?

Methodological Answer:

- Assay design :

- Cellular models : Test in HEK293 or RAW 264.7 macrophages to assess cytokine suppression (e.g., TNF-α, IL-1β) at 1–10 µM concentrations .

- Data interpretation : Compare dose-response curves (GraphPad Prism) and calculate selectivity ratios against off-target kinases (e.g., JNK, ERK) .

Advanced: How can discrepancies in synthesis yields (e.g., 40% vs. 99%) be addressed?

Methodological Answer:

- Root-cause analysis :

- Process optimization :

Advanced: What reaction pathways enable functionalization of the quinoline core?

Methodological Answer:

- Cyclization strategies : Adapt methods from pyrimido[4,5-b]quinoline syntheses, such as reacting 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride under reflux (DMF, 120°C) to form fused heterocycles .

- Electrophilic substitution : Introduce substituents at C5/C7 via Friedel-Crafts alkylation using AlCl3 as a catalyst .

- Cross-coupling : Employ Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) to attach aryl/heteroaryl groups at C2/C8 positions .

Advanced: How do substituents (e.g., methyl, pyridinyl) influence reactivity and bioactivity?

Methodological Answer:

- Steric effects : The C8-methyl group enhances metabolic stability by blocking cytochrome P450 oxidation, as seen in pharmacokinetic studies of similar quinolines .

- Electronic effects : The pyridinyl moiety at C2 increases π-π stacking with kinase ATP-binding pockets, improving inhibitory potency (e.g., IC50 reduction from 10 µM to 0.5 µM in p38 MAPK assays) .

- Experimental validation : Synthesize analogs (e.g., 8-ethyl or 2-pyrazinyl derivatives) and compare logP (HPLC) and kinase binding (SPR) data .

Advanced: How to resolve contradictory data in biological assays (e.g., variable IC50 values)?

Methodological Answer:

- Assay standardization :

- Structural analogs : Compare activity of 8-Methyl-2-(pyridin-3-yl)quinoline derivatives with 2-chloro-8-methyl-3-(pyrimidin-4-yloxy)quinoline (IC50 ~50 nM vs. 200 nM) to identify substituent-dependent trends .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of IC50 differences across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。